Ac-Arg-Gly-Lys(Ac)-AMC

Overview

Description

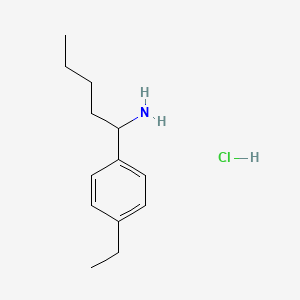

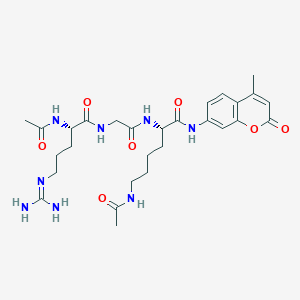

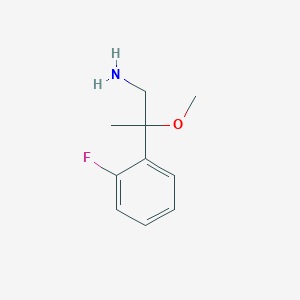

“Ac-Arg-Gly-Lys(Ac)-AMC” is a biochemical used for proteomics research . It’s also known as "Ac-RGK (Ac)-MCA" . It’s used as a control for two-step histone deacetylase assay .

Molecular Structure Analysis

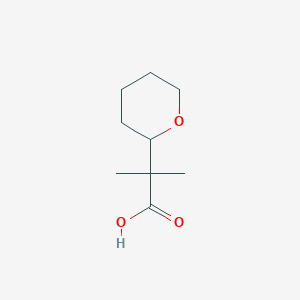

The molecular formula of “Ac-Arg-Gly-Lys(Ac)-AMC” is C28H40N8O7 and its molecular weight is 600.68 .Scientific Research Applications

Proteomics Research

Ac-Arg-Gly-Lys(Ac)-AMC is utilized in proteomics to study protein interactions, modifications, and functions. It serves as a substrate for various proteolytic enzymes, aiding in the identification and quantification of protease activity in complex biological samples .

Histone Deacetylase (HDAC) Assays

This compound is a key reagent in HDAC assays, which are crucial for understanding the regulation of gene expression. HDACs remove acetyl groups from histone proteins, leading to a condensed chromatin structure and reduced gene expression. Ac-Arg-Gly-Lys(Ac)-AMC helps in measuring HDAC activity, providing insights into epigenetic mechanisms .

Enzyme Kinetics

Researchers use Ac-Arg-Gly-Lys(Ac)-AMC to study enzyme kinetics and inhibitor screening. By observing the rate of AMC release, scientists can determine the kinetic parameters of enzymes and assess the potency of inhibitors, which is vital for drug discovery processes .

Molecular Biology Applications

In molecular biology, this compound is employed to study post-translational modifications of proteins. It helps in understanding the role of proteases in processes like cell signaling, apoptosis, and immune responses .

Pharmacological Research

Ac-Arg-Gly-Lys(Ac)-AMC is used in pharmacology to develop new therapeutic agents. It aids in the discovery of novel drugs by serving as a model substrate to study the interaction between proteases and their inhibitors, which can lead to the development of drugs targeting specific proteases .

Medical Research

In medical research, Ac-Arg-Gly-Lys(Ac)-AMC is instrumental in investigating diseases associated with protease dysregulation. It is used to understand the pathological role of proteases in diseases such as cancer, Alzheimer’s, and arthritis, paving the way for targeted treatments .

Chemical Engineering

This compound finds applications in chemical engineering, particularly in the design of biosensors and bioseparation processes. Its ability to react with specific enzymes is exploited to create sensors for detecting protease levels, and it can also be used to facilitate the purification of proteins in industrial processes .

Environmental Science

In environmental science, Ac-Arg-Gly-Lys(Ac)-AMC is used to monitor the presence and activity of proteases in various environmental samples. This can provide valuable information about the health of ecosystems and the impact of pollutants on biological processes .

Mechanism of Action

Target of Action

The primary target of Ac-Arg-Gly-Lys(Ac)-AMC is Histone Deacetylase (HDAC) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important for the regulation of gene expression.

Mode of Action

Ac-Arg-Gly-Lys(Ac)-AMC acts as a substrate for HDAC . In biochemistry, a substrate is a molecule upon which an enzyme acts. Enzymes catalyze chemical reactions involving the substrate(s). In the case of a single substrate, the substrate binds with the enzyme active site, and an enzyme-substrate complex is formed. The substrate is transformed into one or more products, which are then released from the active site. The active site is now free to accept another substrate molecule.

Biochemical Pathways

The compound is involved in the histone deacetylation pathway . Histone deacetylation is a process in cell biology in which acetyl groups are removed from histone proteins. Deacetylation condenses DNA structure, reducing transcription and thereby decreasing gene expression.

properties

IUPAC Name |

(2S)-6-acetamido-2-[[2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N8O7/c1-16-13-25(40)43-23-14-19(9-10-20(16)23)35-27(42)22(7-4-5-11-31-17(2)37)36-24(39)15-33-26(41)21(34-18(3)38)8-6-12-32-28(29)30/h9-10,13-14,21-22H,4-8,11-12,15H2,1-3H3,(H,31,37)(H,33,41)(H,34,38)(H,35,42)(H,36,39)(H4,29,30,32)/t21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABKINWCDDLXSZ-VXKWHMMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)C)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-Arg-Gly-Lys(Ac)-AMC | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid](/img/structure/B1450488.png)

![5-Azoniaspiro[4.4]nonane Chloride](/img/structure/B1450498.png)

![Methyl 1-[(chlorosulfonyl)methyl]cyclopentane-1-carboxylate](/img/structure/B1450503.png)